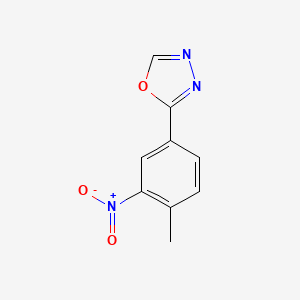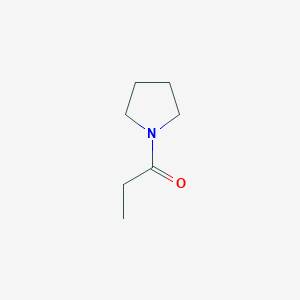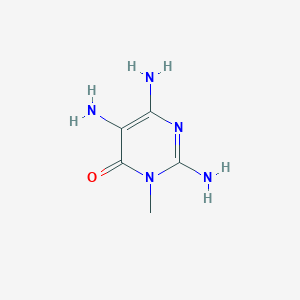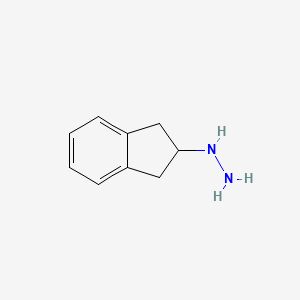
2-(4-甲基-3-硝基苯基)-1,3,4-恶二唑
描述
The compound “2-(4-Methyl-3-nitrophenyl)-1,3,4-oxadiazole” belongs to the class of organic compounds known as oxadiazoles . Oxadiazoles are compounds containing an oxadiazole ring, which is a five-membered aromatic heterocycle with two nitrogen atoms, one oxygen atom, and two carbon atoms .
Synthesis Analysis
While specific synthesis methods for “2-(4-Methyl-3-nitrophenyl)-1,3,4-oxadiazole” were not found, similar compounds are often synthesized through various methods including cyclization reactions.Molecular Structure Analysis
The molecular structure of “2-(4-Methyl-3-nitrophenyl)-1,3,4-oxadiazole” would likely include a five-membered oxadiazole ring attached to a phenyl ring with a methyl and a nitro group .科学研究应用
抗菌活性
研究表明,1,3,4-恶二唑的衍生物,包括与 2-(4-甲基-3-硝基苯基)-1,3,4-恶二唑 相似的结构,已被合成并测试其抗菌活性。例如,Paruch 等人(2020 年)探索了 1,3,4-恶二唑衍生物的合成,发现一些化合物表现出显着的抗菌活性,特别是对革兰氏阳性菌,如葡萄球菌属 (Paruch 等人,2020 年)。类似地,Jafari 等人(2017 年)合成了 2,5-二取代的 1,3,4-恶二唑衍生物并对其进行了评估,发现具有显着的抗菌和抗真菌活性 (Jafari 等人,2017 年)。
缓蚀
与 2-(4-甲基-3-硝基苯基)-1,3,4-恶二唑 相关的化合物已被研究其在缓蚀中的潜力。Kalia 等人(2020 年)合成了恶二唑衍生物,发现它们在盐酸溶液中控制低碳钢溶解方面有效,表明它们可用作缓蚀剂 (Kalia 等人,2020 年)。
中枢神经系统活动
对 1,3,4-恶二唑衍生物(包括与 2-(4-甲基-3-硝基苯基)-1,3,4-恶二唑 类似的结构)的中枢神经系统活动的研究所示结果很有希望。Singh 等人(2012 年)合成了并评估了 1,3,4-恶二唑的取代衍生物的中枢神经系统抑制活性,发现某些化合物表现出显着的抗抑郁、抗惊厥和抗焦虑活性,而没有神经毒性 (Singh 等人,2012 年)。
作用机制
Mode of Action
It’s possible that it may interact with its targets through a variety of mechanisms, such as binding to active sites, altering protein conformation, or modulating enzymatic activity .
Pharmacokinetics
Therefore, its bioavailability, half-life, metabolism, and excretion patterns remain unknown .
Result of Action
Its effects may depend on the specific targets it interacts with and the biochemical pathways it affects .
生化分析
Biochemical Properties
2-(4-Methyl-3-nitrophenyl)-1,3,4-oxadiazole plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound is known to interact with enzymes such as malate dehydrogenase and various kinases, influencing their activity. The interaction with malate dehydrogenase, for instance, can inhibit the enzyme’s function, thereby affecting metabolic pathways involving the citric acid cycle . Additionally, 2-(4-Methyl-3-nitrophenyl)-1,3,4-oxadiazole can bind to proteins involved in cell signaling pathways, altering their conformation and activity.
Cellular Effects
The effects of 2-(4-Methyl-3-nitrophenyl)-1,3,4-oxadiazole on cells are profound, impacting various cellular processes. This compound has been shown to influence cell signaling pathways, such as the JAK/STAT pathway, by modulating the activity of key proteins . It can also affect gene expression by interacting with transcription factors, leading to changes in the expression levels of specific genes. Furthermore, 2-(4-Methyl-3-nitrophenyl)-1,3,4-oxadiazole can alter cellular metabolism by inhibiting enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, 2-(4-Methyl-3-nitrophenyl)-1,3,4-oxadiazole exerts its effects through various mechanisms. It can bind to the active sites of enzymes, inhibiting their catalytic activity. For example, its interaction with malate dehydrogenase involves binding to the enzyme’s active site, preventing substrate binding and subsequent catalysis . Additionally, 2-(4-Methyl-3-nitrophenyl)-1,3,4-oxadiazole can modulate gene expression by binding to transcription factors, thereby influencing their ability to regulate target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(4-Methyl-3-nitrophenyl)-1,3,4-oxadiazole can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-(4-Methyl-3-nitrophenyl)-1,3,4-oxadiazole remains stable under controlled conditions, but its activity can diminish over extended periods due to degradation . Long-term exposure to this compound can lead to sustained inhibition of enzyme activity and persistent changes in gene expression, impacting cellular processes over time.
Dosage Effects in Animal Models
The effects of 2-(4-Methyl-3-nitrophenyl)-1,3,4-oxadiazole in animal models are dose-dependent. At lower doses, the compound can modulate enzyme activity and gene expression without causing significant toxicity. At higher doses, 2-(4-Methyl-3-nitrophenyl)-1,3,4-oxadiazole can exhibit toxic effects, including cellular damage and adverse physiological responses . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without inducing toxicity.
Metabolic Pathways
2-(4-Methyl-3-nitrophenyl)-1,3,4-oxadiazole is involved in several metabolic pathways, primarily through its interactions with key enzymes. It can inhibit enzymes such as malate dehydrogenase, affecting the citric acid cycle and reducing the production of metabolic intermediates . This inhibition can lead to alterations in metabolic flux and changes in the levels of various metabolites within the cell.
Transport and Distribution
Within cells and tissues, 2-(4-Methyl-3-nitrophenyl)-1,3,4-oxadiazole is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects . The distribution of 2-(4-Methyl-3-nitrophenyl)-1,3,4-oxadiazole within tissues is influenced by its affinity for different transporters and binding proteins.
Subcellular Localization
The subcellular localization of 2-(4-Methyl-3-nitrophenyl)-1,3,4-oxadiazole is crucial for its activity and function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. For instance, it may localize to the mitochondria, where it can interact with mitochondrial enzymes and influence metabolic processes . The precise localization of 2-(4-Methyl-3-nitrophenyl)-1,3,4-oxadiazole within the cell determines its specific biochemical effects and interactions.
属性
IUPAC Name |
2-(4-methyl-3-nitrophenyl)-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O3/c1-6-2-3-7(4-8(6)12(13)14)9-11-10-5-15-9/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQGJNTCYASXHEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=CO2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![2,3-Dimethylimidazo[1,2-a]pyrimidine](/img/structure/B3267645.png)

![3-Nitro-4-oxo-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine-2-carboxylic acid methyl ester](/img/structure/B3267649.png)



![N-(4-{[(2,4-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide](/img/structure/B3267687.png)


